Thietan-3-amine hydrobromide
Overview
Description
Thietan-3-amine hydrobromide is an organic compound with the molecular formula C3H8BrNS . It has a molecular weight of 170.07 .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrogen bromide with N-(tert-butyloxycarbonyl)-3-thietanamine in diethyl ether and acetic acid at temperatures between -20 and 20°C .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the sources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.07100 and a molecular formula of C3H8BrNS . Other physical and chemical properties such as boiling point, melting point, and flash point are not specified .Scientific Research Applications
Bioisosteric Replacements for Carboxylic Acids
Thietan-3-ol and its derivatives, similar to Thietan-3-amine, have been evaluated as potential bioisosteres for the carboxylic acid functional group. The research aimed to investigate their suitability as isosteric replacements, particularly in the context of inhibiting eicosanoid biosynthesis, which is a key pathway in inflammatory responses. The study found that these compounds, including oxetan-3-ol and related structures, show promise as carboxylic acid mimics, suggesting potential applications in designing anti-inflammatory drugs (Lassalas et al., 2017).
Mimics for DNA Repair Intermediates
Thietanes, structurally related to Thietan-3-amine, have been used as mimics for oxetane intermediates in the study of DNA repair mechanisms, particularly for (6-4) photoproducts. These studies are crucial for understanding the molecular processes underlying DNA repair and the role of specific intermediates in these pathways. The research demonstrated that thietanes are efficiently cleaved by reduced and deprotonated flavin, making them excellent models for studying the repair of mutagenic lesions by (6-4) photolyases (Friedel et al., 2005).
Drug Analysis and Chiral Separation
Thietan-3-amine and its derivatives have potential applications in chiral separation and drug analysis. The use of optically active thiols in pre-column derivatization has been explored for the chiral resolution of pharmaceutical amines. This method, which can lead to the separation of enantiomers, may have broad applicability in the enantiospecific analysis of primary amine-containing drugs, suggesting a role for Thietan-3-amine derivatives in analytical chemistry and pharmacology (Desai & Gal, 1993).
Nanoparticle Functionalization for Biomedical Applications
The presence of amine groups, as in Thietan-3-amine derivatives, is pivotal for the functionalization of nanoparticles, enhancing their biomedical applications. Amines facilitate the adsorption of molecules onto graphene oxide, enabling the delivery of hydrophilic small molecules into cells. This property can significantly improve the efficiency of cellular delivery systems, making Thietan-3-amine-functionalized materials promising candidates for drug delivery and imaging applications (Hung et al., 2014).
Mechanism of Action
Safety and Hazards
Thietan-3-amine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
thietan-3-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNHQBDHXNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693516 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-99-8 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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